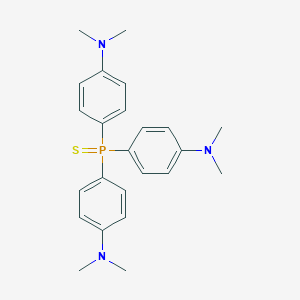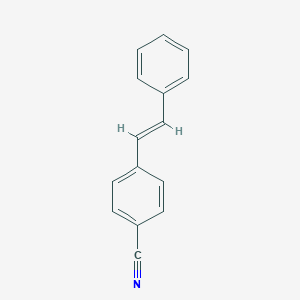
4-Cyanostilbene
Descripción general
Descripción
4-Cyanostilbene, also known as 4-phenyl-2-butanone nitrile, is a versatile organic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of stilbene, which is a type of organic compound that consists of two phenyl rings connected by an ethylene bridge. 4-Cyanostilbene has been found to possess various biological activities, making it a promising candidate for use in biomedical research.
Mecanismo De Acción
The mechanism of action of 4-Cyanostilbene is not fully understood, but it is believed to exert its biological effects through the regulation of various signaling pathways. Studies have shown that this compound can modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation. Additionally, 4-Cyanostilbene has been found to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and physiological effects:
4-Cyanostilbene has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. Additionally, this compound has been found to possess antioxidant and anti-inflammatory properties, which can help to protect cells from oxidative damage and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-Cyanostilbene in lab experiments is its versatility. This compound can be easily synthesized and modified to suit the specific needs of a particular experiment. Additionally, 4-Cyanostilbene has been found to exhibit low toxicity, making it a safe and reliable compound for use in laboratory settings. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 4-Cyanostilbene. One area of interest is the development of new drugs for the treatment of cancer and other inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research. Finally, research into the synthesis and modification of 4-Cyanostilbene could lead to the development of new and improved compounds with even greater biological activity.
Aplicaciones Científicas De Investigación
4-Cyanostilbene has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. Studies have shown that 4-Cyanostilbene exhibits potent antitumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
4-[(E)-2-phenylethenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUHPLQCUQJSQW-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanostilbene | |
CAS RN |
13041-79-7 | |
| Record name | 4-Cyanostilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


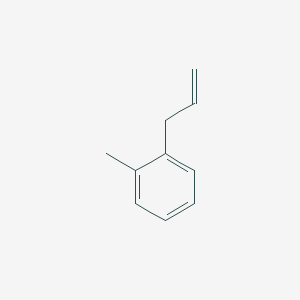
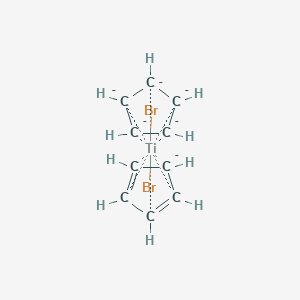
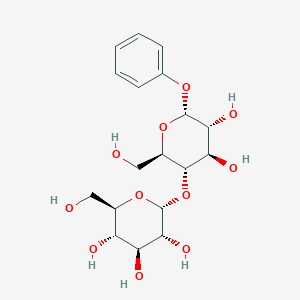




![4-[Bis(2-chloroethyl)amino]phenyl acetate](/img/structure/B75537.png)

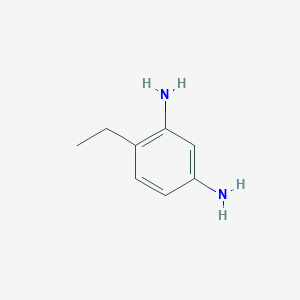
![1a,2,3,7b-Tetrahydro-1h-naphtho[1,2-b]azirene](/img/structure/B75540.png)

